Ethinylestradiol-3-sulfate (EE-3-SO4) is a synthetic estrogen compound. It is derived from ethinylestradiol, a commonly used estrogen in hormonal contraceptives. EE-3-SO4 has an extended half-life compared to naturally occurring estrogen, making it a valuable candidate for various applications .
The synthesis of EE-3-SO4 involves chemical modifications of ethinylestradiol. Specific synthetic pathways and reaction conditions may vary, but the general process includes sulfation of the hydroxyl group at position 3 of the ethinylestradiol molecule. This sulfation enhances water solubility and alters its pharmacokinetic properties .
O / \ / \ H3C O-SO3 \ / \ / C=C / \ / \ H3C H
EE-3-SO4 can undergo hydrolysis, leading to the release of ethinylestradiol and sulfate ions. Additionally, it may participate in conjugation reactions in the liver, affecting its metabolism and elimination .
EE-3-SO4 has shown potential as a novel adjunct therapy for trauma-hemorrhage, a leading cause of death. [] Animal studies using EE-3-SO4 demonstrated:
These findings suggest EE-3-SO4 could be a promising candidate for further investigation in clinical trials for trauma-hemorrhage treatment. []
Research indicates that EE-3-SO4 may be beneficial for treating traumatic brain injury (TBI). [] In rat models of TBI, EE-3-SO4 demonstrated the following effects:
These findings suggest that EE-3-SO4 may have therapeutic potential for early TBI treatment. []
EE-3-SO4, a conjugated form of the synthetic estrogen Ethinylestradiol (EE), is recognized as a contaminant of concern in wastewater. [, , , , ] Studies have focused on understanding its fate and transport in wastewater treatment plants and the environment. [, , ] Key findings include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2